1,2-Dilauroyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

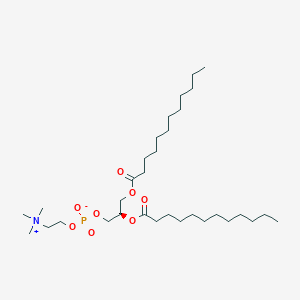

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic phospholipid with two lauroyl (12-carbon) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone and a phosphocholine headgroup. It is widely used in biophysical and pharmaceutical research due to its short acyl chains, which confer high membrane fluidity and a low phase transition temperature (Tm ≈ −1°C) . DLPC is employed in model membranes to study lipid-protein interactions, drug delivery systems (e.g., liposomes and lipid-polymer hybrid nanoparticles), and phase separation dynamics .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La DLPC peut être synthétisée par estérification du glycérol avec l’acide laurique, suivie de la phosphorylation du diglycéride résultant avec la phosphocholine. La réaction implique généralement l’utilisation de catalyseurs et de conditions de réaction spécifiques pour assurer un rendement élevé et une pureté élevée. Le processus peut être résumé comme suit :

Estérification : Le glycérol réagit avec l’acide laurique en présence d’un catalyseur tel que l’acide sulfurique pour former du 1,2-dilauroyl-sn-glycérol.

Phosphorylation : Le diglycéride est ensuite phosphorylé à l’aide de chlorure de phosphocholine en présence d’une base telle que la triéthylamine pour obtenir la DLPC.

Méthodes de production industrielle

La production industrielle de DLPC implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, le rendement et la pureté. La chromatographie liquide haute performance (CLHP) est souvent utilisée pour purifier le produit final, en garantissant qu’il respecte les normes requises pour les applications pharmaceutiques et de recherche .

Analyse Des Réactions Chimiques

Oxidation Reactions

DLPC is susceptible to oxidation, particularly at its unsaturated fatty acid chains, leading to peroxide formation. This reaction is accelerated in the presence of oxidizing agents or reactive oxygen species (ROS).

Research Insight : Oxidation of DLPC in liposomal formulations can compromise drug delivery efficacy by destabilizing lipid bilayers .

Hydrolysis Reactions

DLPC undergoes hydrolysis at its ester bonds, mediated by enzymes or acidic/alkaline conditions, yielding lauric acid and glycerophosphocholine.

Research Insight : Hydrolysis kinetics are temperature-dependent, with activation energies ranging from 40–60 kJ/mol .

Substitution Reactions

The phosphocholine headgroup of DLPC can undergo nucleophilic substitution, enabling functionalization for targeted applications.

Research Insight : Substituted DLPC derivatives exhibit enhanced stability in serum-containing media, crucial for in vivo applications .

Biochemical Interactions

DLPC interacts with biomolecules, influencing cellular pathways and membrane dynamics:

- Protein Binding : DLPC stabilizes membrane proteins like cytochrome P450, modulating enzymatic activity .

- Lipid Raft Formation : Incorporates into lipid rafts, affecting signal transduction in cancer cells .

- Drug Encapsulation : Forms metastable liposomes with delayed nucleation, optimizing drug release kinetics .

Phase Behavior and Stability

DLPC’s phase transitions are critical for its functional versatility:

Research Insight : DLPC’s phase behavior is tunable via lipid composition, enabling tailored drug delivery systems .

Applications De Recherche Scientifique

Membrane Dynamics and Lipid Bilayer Studies

DLPC plays a crucial role in the study of lipid bilayers and membrane dynamics. Its ability to form stable bilayers allows researchers to investigate various membrane phenomena, including permeability, fluidity, and protein interactions.

- Case Study: Research has shown that DLPC can be used to explore the behavior of membrane proteins under different conditions. For instance, studies utilizing molecular dynamics simulations have demonstrated how DLPC influences the gating mechanisms of mechanosensitive channels like MscL.

Drug Delivery Systems

DLPC is extensively employed in the development of liposomes and micelles for drug delivery applications. Its compatibility with various therapeutic agents enhances the efficacy and bioavailability of drugs.

- Application: DLPC-modified nanoparticles are being developed for targeted therapy, improving drug delivery to specific cells while minimizing side effects. Additionally, its role in gene delivery systems has been investigated, showcasing its potential in therapeutic applications .

Biophysical Studies

The compound is utilized in biophysical studies to understand the interactions between lipids and proteins. For example, DLPC has been instrumental in studying the effects of antimicrobial peptides on membrane integrity.

- Research Findings: A study highlighted that the antimicrobial peptide melittin induces kinetic defects in DLPC bilayers, significantly impacting membrane permeability compared to other phospholipids like DOPC.

Electric Field Applications

DLPC is also studied in the context of electric fields, where its behavior under alternating current (AC) electric fields has been explored. This research is vital for applications in biosensing and bioengineering.

- Case Study: A study reported that giant unilamellar vesicles (GUVs) made from DLPC can be deformed and migrate towards electrodes when subjected to an AC electric field. This phenomenon allows for potential applications in drug delivery systems that utilize electric fields for enhanced cell penetration .

Industrial Applications

In industry, DLPC is used as a stabilizer in various formulations and as a component in artificial membranes. Its properties make it suitable for applications ranging from cosmetics to pharmaceuticals.

- Industry Insight: The use of DLPC in creating stable emulsions and formulations highlights its versatility across different sectors .

Comprehensive Data Table

Mécanisme D'action

La DLPC exerce ses effets principalement par son incorporation dans les membranes cellulaires, où elle influence la fluidité et la perméabilité de la membrane. Elle peut également agir comme une molécule de signalisation, modulant diverses voies cellulaires. Par exemple, il a été démontré que la DLPC améliore le brunissement du tissu adipeux par la signalisation p38 médiée par la peroxydation des lipides, ce qui peut avoir des implications pour le traitement de l’obésité .

Comparaison Avec Des Composés Similaires

Structural and Thermodynamic Properties

DLPC is distinguished from other phosphatidylcholines (PCs) by its 12-carbon acyl chains . Key comparisons include:

Key Findings :

- Chain Length and Stability : Longer saturated chains (e.g., DSPC, DPPC) increase Tm and bilayer stability, reducing leakage in mixed membranes compared to DLPC .

- Fluidity : DLPC’s short chains result in disordered, fluid bilayers even at low temperatures, making it ideal for studying dynamic membrane processes .

Phase Behavior in Mixed Systems

DLPC exhibits distinct phase separation dynamics when mixed with longer-chain PCs:

- DLPC/DSPC vs. DLPC/DPPC : Atomic force microscopy (AFM) revealed that DLPC/DSPC mixtures form gel-phase domains rich in DSPC, whereas DLPC/DPPC systems show fluid-gel coexistence with smaller domains .

- Polymer Hybrid Vesicles : DLPC mixed with polymers (e.g., PB-b-PEO) forms phase-separated domains controllable via cooling rates. Rapid cooling generates numerous small DLPC-rich domains, while slow cooling produces fewer large domains .

Thermal and Leakage Properties

- Leakage Dynamics : DLPC-containing membranes exhibit 5.6-fold higher carboxyfluorescein leakage than DMPC or DSPC systems, attributed to reduced chain packing and lower Tm .

- Enthalpy Changes : Hydrogen bonding between water and DLPC’s short chains contributes to higher enthalpy (ΔH) during melting compared to longer-chain PCs like DMPC .

Stability and Commercial Considerations

- Purity and Storage : DLPC is typically >99% pure and stored at −20°C to prevent oxidation . DSPC, though costlier, offers superior stability for industrial applications .

Activité Biologique

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a phospholipid that plays a significant role in various biological processes. It is composed of a glycerol backbone, two lauric acid chains, and a phosphocholine head group. DLPC is primarily recognized for its function as an agonist ligand for the Liver Receptor Homolog-1 (LRH-1), influencing lipid metabolism and cellular signaling pathways.

- Molecular Formula : C₃₂H₆₄NO₈P

- Molecular Weight : 621.837 g/mol

- Solubility : Soluble in chloroform:methanol:acetic acid:water (100:30:10:2.5); slightly soluble in methanol .

DLPC acts primarily through its interaction with LRH-1, a nuclear receptor involved in regulating gene expression related to lipid metabolism and insulin sensitivity. The binding of DLPC to LRH-1 activates various downstream signaling pathways that promote lipolysis and enhance insulin sensitivity in adipose tissues .

Cellular Effects

DLPC influences several cellular processes:

- Insulin Sensitivity : Research indicates that DLPC enhances insulin sensitivity in palmitate-treated myotubes, indicating its potential role in combating insulin resistance .

- Lipolysis : It induces lipolysis in adipocytes, which could have implications for weight management and metabolic health .

Biochemical Pathways

The activation of LRH-1 by DLPC affects several biochemical pathways:

- Phosphatidylcholine Pathway : This pathway is crucial for lipid metabolism, influencing the synthesis and degradation of phospholipids.

- Gene Expression : DLPC modulates gene expression related to fat metabolism and energy expenditure .

Case Studies

- Insulin Sensitivity Study :

- Lipid Domain Characterization :

Dosage Effects

Research indicates that the effects of DLPC can vary with dosage:

- Higher concentrations may enhance lipolytic activity but could also lead to adverse effects if excessively administered .

Tables of Key Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying DLPC with high purity?

DLPC is synthesized via acylation of glycerophosphorylcholine (GPC) using lauric acid anhydrides or potassium salts under controlled conditions. Purification typically involves alumina column chromatography followed by crystallization in acetone at low temperatures (−7°C) to remove unreacted fatty acids and byproducts . For unsaturated analogs, column chromatography is critical due to oxidation risks. Purity validation requires TLC (≥99%) or HPLC-ELSD with C18 reverse-phase columns .

Q. How should DLPC be characterized to confirm structural integrity and purity?

Key characterization methods include:

- NMR : To verify stereochemistry at the <i>sn</i>-3 position and acyl chain alignment.

- Mass Spectrometry (MS) : For molecular weight confirmation (C32H64NO8P; 621.82 g/mol) .

- HPLC-ELSD : Quantifies purity (>98%) using mobile phases like chloroform:methanol:water (65:35:5) .

- Fatty Acid GC : Validates lauric acid composition after saponification, using columns like Agilent CP-Wax 52 CB .

Advanced Research Questions

Q. How do phase behavior and bilayer properties of DLPC impact experimental design in membrane studies?

DLPC’s short acyl chains (12:0) confer high fluidity and low phase transition temperatures (~−1°C). In mixed bilayers (e.g., DLPC/DSPC), phase separation occurs, forming gel (DSPC-rich) and fluid (DLPC-rich) domains. Atomic force microscopy (AFM) and force spectroscopy are critical for mapping nanomechanical properties (e.g., thickness: ~3.5 nm for fluid phase) and resolving domain-specific interactions . Note: Contradictions in phase diagrams arise from lipid ratios and hydration—validate using differential scanning calorimetry (DSC) .

Q. What analytical challenges exist in quantifying DLPC in complex biological matrices, and how can they be addressed?

Challenges include:

- Matrix interference : Phospholipases or serum proteins degrade DLPC. Use protease inhibitors and cold-chain processing .

- Low sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) improves detection limits (e.g., m/z 622→184 transition) .

- Oxidation : Store DLPC at −20°C under argon to prevent peroxidation .

Q. Methodological Case Studies

Q. How is DLPC applied in designing charge-converting nanoparticles for drug delivery?

DLPC-based nanoparticles are engineered via microfluidic techniques to enable pH-dependent charge switching (e.g., neutral at physiological pH, cationic in acidic tumor microenvironments). Critical parameters:

- Lipid ratio : DLPC mixed with ionizable lipids (e.g., DODAP) at 60:40 (mol%) optimizes encapsulation efficiency (>80%) .

- Stability : Monitor particle size (100–150 nm) and ζ-potential (±30 mV) using dynamic light scattering (DLS) .

Q. What protocols are recommended for reconstituting DLPC in membrane protein studies?

For cytochrome P450 systems:

- Detergent-mediated reconstitution : Mix DLPC with cholate or Triton X-100, then remove detergents via dialysis.

- Vesicle preparation : Use sonication or extrusion to form unilamellar vesicles (100 nm). Validate bilayer integrity via fluorescence quenching assays .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting phase transition temperatures for DLPC-containing systems?

Discrepancies arise from:

- Hydration levels : Fully hydrated DLPC bilayers exhibit lower transition temps than dehydrated samples.

- Methodology : DSC may overlook metastable phases compared to AFM . Resolution: Standardize hydration (e.g., 70% humidity) and use complementary techniques (DSC + AFM).

Q. How to resolve inconsistencies in DLPC’s role in pro-inflammatory signaling?

While lyso-PC derivatives (e.g., 1-stearoyl-2-hydroxy-PC) enhance IL-1β in monocytes, DLPC’s effects are context-dependent. Recommendations:

- Use lipidomic profiling (LC-MS) to distinguish DLPC from degradation products .

- Control for acyl chain hydrolysis via phospholipase inhibitors .

Q. Tables of Key Data

Table 1: Analytical Methods for DLQC Quality Control

Table 2: Phase Behavior of DLPC in Mixed Bilayers

| System | Phase Transition (°C) | Technique | Reference |

|---|---|---|---|

| DLPC/DSPC (1:1) | −1 (fluid), 55 (gel) | AFM + DSC | |

| DLPC/DOPC (3:7) | −5 (fully fluid) | Fluorescence |

Propriétés

IUPAC Name |

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904060 | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-25-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.